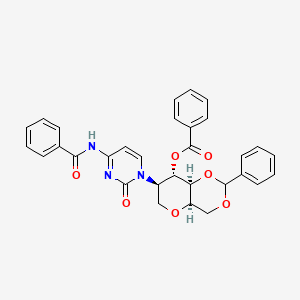

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(n4-benzoylcytidin-1-yl)-d-altro-hexitol

Übersicht

Beschreibung

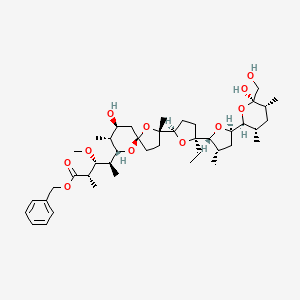

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl)-D-altro-hexitol is a complex organic compound with a unique structure. Let’s explore its properties and applications.

Molecular Structure Analysis

The molecular structure of 1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl)-D-altro-hexitol comprises a hexitol backbone with an anhydro ring at position 1 and a benzylidene group at positions 4 and 6. The N4-benzoylcytidine side chain is attached to the hexitol ring. The arrangement of functional groups significantly influences its biological activity.

Chemical Reactions Analysis

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl)-D-altro-hexitol may participate in various chemical reactions. These could include hydrolysis, acylation, and nucleophilic substitutions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : Crystalline solid

- Solubility : Soluble in certain organic solvents

- Melting Point : Varies based on the specific derivative

- Chemical Properties :

- Stability : Sensitive to light and moisture

- Reactivity : May undergo hydrolysis under acidic conditions

- UV-Vis Absorption : Exhibits characteristic absorption bands in the UV range

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Reactivity

Innovative Synthesis Approaches : Research by Florent et al. (1977) on the synthesis and reactivity of methyl 2-O-benzoyl-3-bromo-3,6-dideoxy-α-L-altropyranoside showcases methodologies for preparing structurally complex sugars, which could be foundational for synthesizing compounds like the one you're interested in. Such compounds have been utilized as intermediates in the stereoselective synthesis of various sugars and derivatives, highlighting the intricate manipulation of sugar molecules for scientific purposes (Florent, Monneret, & Khuong-Huu Qui, 1977).

Derivatives Synthesis and Application : The work by Yamaguchi and Kojima (1977) on the synthesis of daunosamine, a component of the antibiotic daunomycin, from modified sugars illustrates the application of complex sugar derivatives in the creation of bioactive molecules. This research underscores the potential pharmaceutical applications of complex sugar modifications (Yamaguchi & Kojima, 1977).

Potential Applications in Drug Synthesis and Modification

- Drug Carrier Development : Research on the use of poly(maleic anhydride-alt-acrylic acid) as a drug carrier for hydroxyurea, a chemotherapeutic agent, by Karakus et al. (2020), provides an example of how complex chemical modifications can be employed to improve drug delivery systems. This study highlights the broader potential of using chemically modified carriers for enhancing the efficacy and safety profiles of pharmaceutical agents (Karakus, Kaplan Can, & Yaglıoglu, 2020).

Contributions to Nucleoside Analogues and Antiviral Research

- Nucleoside Analogues Synthesis : The synthesis of 1,5-anhydro-2,3-dideoxy-D-ribohexitol nucleosides as detailed by Hossain et al. (1997) demonstrates the creation of nucleoside analogues with potential antiviral activity. This research is indicative of the ongoing efforts to develop novel therapeutic agents against viral infections by manipulating sugar backbones (Hossain, Rozenski, De Clercq, & Herdewijn, 1997).

Safety And Hazards

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(N4-benzoylcytidin-1-yl)-D-altro-hexitol should be handled with care due to its potential toxicity. Researchers should follow appropriate safety protocols, including wearing protective equipment and working in a well-ventilated area.

Zukünftige Richtungen

Future research should focus on:

- Elucidating its biological targets and pathways.

- Investigating its potential as an antiviral or anticancer agent.

- Developing more efficient synthetic routes.

- Assessing its pharmacokinetics and pharmacodynamics.

Eigenschaften

IUPAC Name |

[(4aR,7R,8S,8aR)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O7/c35-28(20-10-4-1-5-11-20)32-25-16-17-34(31(37)33-25)23-18-38-24-19-39-30(22-14-8-3-9-15-22)41-27(24)26(23)40-29(36)21-12-6-2-7-13-21/h1-17,23-24,26-27,30H,18-19H2,(H,32,33,35,37)/t23-,24-,26+,27+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMLUIAPIKBMFB-JZVHLDFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(n4-benzoylcytidin-1-yl)-d-altro-hexitol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)

![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)

![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)